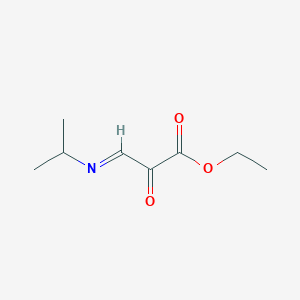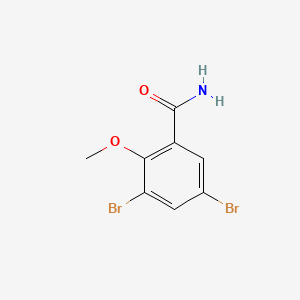
3,5-二溴-2-甲氧基苯甲酰胺
描述
“3,5-Dibromo-2-methoxybenzamide” is a chemical compound with the molecular formula C8H7Br2NO2 . It has an average mass of 308.955 Da and a monoisotopic mass of 306.884338 Da .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-2-methoxybenzamide” consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one benzamide group . The exact spatial configuration would require more specific data such as X-ray crystallography or NMR analysis.科学研究应用
抗氧化活性
包括3,5-二溴-2-甲氧基苯甲酰胺在内的苯甲酰胺已被发现具有抗氧化活性 . 它们可以作为自由基清除剂和金属螯合剂,帮助防止生物系统中的氧化应激 .
抗菌活性
苯甲酰胺已显示出对革兰氏阳性和革兰氏阴性细菌的抗菌活性 . 这使得它们成为开发新型抗菌药物的潜在候选者 .
抗真菌活性
除了抗菌特性外,苯甲酰胺还显示出抗真菌活性 . 这种广谱抗菌活性增加了它们在治疗各种传染病方面的潜在用途 .
抗炎活性
苯甲酰胺已被发现具有抗炎特性 . 它们可能用于治疗炎症性疾病 .
抗癌活性
一些苯甲酰胺已被用于癌症治疗 . 它们抑制癌细胞生长的能力使它们成为抗癌药物开发的潜在候选者 .
蛋白质组学研究
3,5-二溴-2-甲氧基苯甲酰胺已用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,这种化合物可能用于研究蛋白质的结构和功能 .
工业应用
酰胺化合物,包括苯甲酰胺,在塑料、橡胶和造纸等各个工业领域都有应用 . 它们也存在于潜在的生物分子中,如天然产物、蛋白质、合成中间体和商业药物 .
农业应用
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the function of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects on cellular function .
Result of Action
Similar compounds have been known to induce changes in cellular function, potentially leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of 3,5-Dibromo-2-methoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature .
生化分析
Biochemical Properties
3,5-Dibromo-2-methoxybenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as ADP-ribosyltransferase, which is involved in the post-translational modification of proteins . This interaction inhibits the enzyme’s activity, leading to changes in protein function and cellular processes. Additionally, 3,5-Dibromo-2-methoxybenzamide can bind to other biomolecules, including proteins and nucleic acids, affecting their stability and function .
Cellular Effects
The effects of 3,5-Dibromo-2-methoxybenzamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in Bacillus subtilis, 3,5-Dibromo-2-methoxybenzamide inhibits cell division by targeting the FtsZ protein, leading to filamentation and cell lysis . This compound also affects the expression of genes involved in cell cycle regulation and stress response, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3,5-Dibromo-2-methoxybenzamide exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity or altering their function . For example, its interaction with ADP-ribosyltransferase prevents the enzyme from modifying target proteins, leading to changes in cellular signaling and gene expression . Additionally, 3,5-Dibromo-2-methoxybenzamide can induce conformational changes in proteins, affecting their stability and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dibromo-2-methoxybenzamide change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 3,5-Dibromo-2-methoxybenzamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression
Dosage Effects in Animal Models
The effects of 3,5-Dibromo-2-methoxybenzamide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular processes . Studies in animal models have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxic effects .
Metabolic Pathways
3,5-Dibromo-2-methoxybenzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It has been shown to affect the metabolic flux of key metabolites, including those involved in energy production and biosynthesis . The compound’s interactions with enzymes such as ADP-ribosyltransferase and other metabolic regulators highlight its potential to modulate metabolic pathways and influence cellular function .
Transport and Distribution
Within cells and tissues, 3,5-Dibromo-2-methoxybenzamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of 3,5-Dibromo-2-methoxybenzamide is critical for its activity and function. It has been observed to localize in specific cellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of 3,5-Dibromo-2-methoxybenzamide affects its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
3,5-dibromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSMIREDHYMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



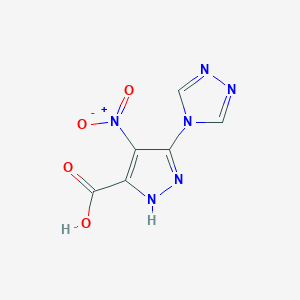

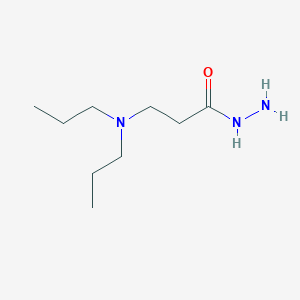
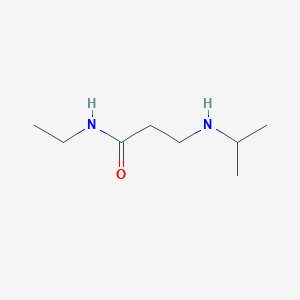





![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)

![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)
